(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
The compound “(E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate” is a structurally complex heterocyclic molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a thiazolidinone-furan hybrid moiety. Its synthesis likely involves multi-step reactions, including the formation of the thiazolidinone ring via condensation and subsequent functionalization of the benzo[b]thiophene scaffold.
Properties
IUPAC Name |
ethyl 2-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S3/c1-2-28-21(27)18-14-7-3-4-8-15(14)31-19(18)23-17(25)9-10-24-20(26)16(32-22(24)30)12-13-6-5-11-29-13/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,25)/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXVXDKQVXGPIY-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a derivative of thiazolidinone and benzo[b]thiophene structures, which have been extensively studied for their biological activities. This article explores the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and potential as a therapeutic agent.
Chemical Structure and Synthesis
The compound's structure includes a thiazolidinone core linked to a benzo[b]thiophene moiety and a furan substituent. The synthesis typically involves multi-step reactions that combine various organic synthesis techniques to achieve the final product. The detailed synthetic routes often include condensation reactions and cyclization processes that enhance the compound's biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to (E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. For instance:
- Induction of Apoptosis : Research indicates that derivatives of thiazolidinones can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown effectiveness in MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting necrosis .
- Cytotoxicity : The compound exhibits cytotoxic effects with IC50 values indicating significant activity against various cancer cell lines. In vitro studies demonstrated that related compounds significantly reduced cell viability in a dose-dependent manner .
- Mechanism of Action : The mechanism often involves the inhibition of specific signaling pathways associated with tumor growth and survival. Compounds like these may target mitogen-activated protein kinases (MAPK) pathways, which are crucial in regulating cell proliferation and apoptosis .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well:
- Bacterial Inhibition : Similar thiazolidinone derivatives have been evaluated for their ability to inhibit bacterial growth. Studies have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential use as antibacterial agents .
- Mechanistic Insights : The structural features of these compounds contribute to their binding affinity with bacterial enzymes, leading to effective inhibition of bacterial growth. The presence of electron-donating groups has been linked to enhanced activity against specific bacterial strains .
Therapeutic Applications
Given its diverse biological activities, (E)-ethyl 2-(3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate may have various therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapies.
- Infectious Diseases : The antimicrobial properties suggest potential applications in treating infections caused by resistant strains of bacteria.
Research Findings Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of heterocycles:
- Tetrahydrobenzo[b]thiophene derivatives: Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) (): This derivative lacks the thiazolidinone-furan substituent but includes a 4-hydroxyphenyl group. It was synthesized via a Petasis reaction in HFIP with 22% yield, demonstrating moderate efficiency compared to other benzo[b]thiophene derivatives (e.g., 73% yield in ) . Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Features a fully oxidized benzo[b]thiophene core and methyl substitution. Its synthesis via acetic anhydride and BF₃ highlights the role of electrophilic aromatic substitution in functionalizing the thiophene ring .
- Thiazolidinone-containing compounds: 4-Amino-4-cyano-5-(phenylamino)thiophene-2-carboxamides (): These derivatives incorporate thiazolidinone precursors but lack the fused furan or tetrahydrobenzo[b]thiophene systems. Their synthesis involves malononitrile intermediates and amine nucleophiles, emphasizing the versatility of thiazolidinone chemistry .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves Knoevenagel condensation to form the α,β-unsaturated carbonyl system (furan-2-ylmethylene moiety) and cyanoacetylation for introducing the thiazolidinone core. Key steps include:
- Reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a thiazolidinone precursor under acidic conditions.
- Catalytic use of piperidine and acetic acid to promote condensation, yielding the E-configuration (confirmed by X-ray crystallography) .
- Purification via recrystallization (ethanol/water) to achieve >95% purity .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Knoevenagel | Piperidine/AcOH, toluene, 80°C, 6h | 72–94 | |
| Cyanoacetylation | 1-Cyanoacetyl-3,5-dimethylpyrazole, RT | 85–90 |
Q. Which spectroscopic techniques are essential for structural characterization?
- IR Spectroscopy : Identify thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirm the E-configuration of the furan-2-ylmethylene group (δ 7.5–8.0 ppm for vinyl protons) and tetrahydrobenzo[b]thiophene protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry : Molecular ion peak matching the theoretical mass (e.g., m/z 486.494 for C₂₃H₂₂N₂O₈S) .
Q. What protocols are recommended for solubility assessment in pharmacological studies?
- Prepare stock solutions in DMSO (10–20 mM) due to low aqueous solubility.
- Use surfactants (e.g., Tween-80) or co-solvents (PEG-400) for in vitro assays .
Advanced Research Questions
Q. How can researchers optimize stereochemical outcomes during synthesis?
- Control reaction temperature (≤80°C) to minimize Z-isomer formation.
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., L-proline derivatives) to enhance enantiomeric excess .
- Validate stereochemistry via single-crystal X-ray diffraction (as in , R-factor = 0.058) .
Q. What strategies address discrepancies in biological activity data across studies?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on the thiazolidinone core (e.g., replacing furan with chlorophenyl groups alters cytotoxicity) .
- Orthogonal Assays : Validate activity using both MTT and apoptosis assays to rule out false positives .
- Computational Docking : Map interactions with target proteins (e.g., COX-2 or PPAR-γ) to explain variability .
Q. How to design SAR studies focusing on the thiazolidinone core?
- Modify substituents : Replace the 4-oxo-2-thioxo group with 4-thioxo-2-oxo to assess redox sensitivity .
- Bioisosteric replacements : Substitute the tetrahydrobenzo[b]thiophene with a pyrimidine ring to evaluate ring tension effects .
Table 2: Example SAR Modifications and Outcomes
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Furan → 4-Chlorophenyl | COX-2 inhibition: 0.8 → 0.3 | |
| Thioxo → Oxo | PPAR-γ activation: 1.2 → 2.5 |
Q. How to resolve conflicting cytotoxicity results in different cell lines?
- Cell Line Profiling : Test in both adherent (HeLa) and suspension (Jurkat) models to account for metabolic differences.
- Mechanistic Studies : Use siRNA knockdown to identify pathway-specific responses (e.g., p53 status in ) .
Methodological Notes
- Data Contradiction Analysis : Cross-reference NMR and HPLC data with computational models (e.g., Gaussian 09 for optimizing geometry) .
- Stability Testing : Store the compound under argon at –20°C to prevent thioxo group oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
